N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-7-12(8-14(10-13)24-2)17-20-21-18(25-17)19-16(22)11-5-4-6-15(9-11)26-3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRUNPQRKCWAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization Method
The most widely used approach involves cyclization of hydrazide intermediates with carboxylic acid derivatives. A representative pathway includes:
- Esterification : 3,5-Dimethoxybenzoic acid is converted to its methyl ester using methanol and sulfuric acid.
- Hydrazide Formation : The ester reacts with hydrazine hydrate to yield 3,5-dimethoxybenzohydrazide.
- Oxadiazole Ring Formation : The hydrazide undergoes cyclodehydration with 3-(methylsulfanyl)benzoyl chloride in the presence of phosphorus oxychloride (POCl₃), forming the 1,3,4-oxadiazole core.
Critical Reaction Conditions :
Chloramine T-Mediated Cyclization
An alternative method employs chloramine T (N-chloro-4-methylbenzenesulfonamide) as a cyclizing agent:
- Hydrazone Preparation : 3,5-Dimethoxybenzaldehyde reacts with 3-(methylsulfanyl)benzohydrazide to form a hydrazone intermediate.
- Oxidative Cyclization : Chloramine T induces cyclization in ethanol at reflux (78°C), generating the oxadiazole ring.
Advantages :
- Avoids strongly acidic conditions
- Higher functional group tolerance
Reaction Optimization and Catalytic Systems
Catalyst Screening
Comparative studies demonstrate the impact of catalysts on reaction efficiency (Table 1):
| Entry | Catalyst | Temperature Profile | Yield (%) |
|---|---|---|---|
| 1 | None | 100°C for 11 h | <5 |
| 2 | L-Proline | 70°C (2 h) → 100°C (9 h) | 79 |
| 3 | Triethylamine | 80°C (2 h) → 100°C (9 h) | 75 |
L-Proline enhances yield by stabilizing transition states through hydrogen bonding.
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, DMSO): Accelerate reaction rates but may promote side reactions
- Non-polar solvents (toluene): Improve selectivity for oxadiazole formation
- Optimal temperature range: 70–100°C (balances reaction rate and decomposition risks)
Industrial Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology for scale-up:
- Residence time : 8–12 minutes
- Throughput : 1.2 kg/day (lab-scale systems)
- Purity : >98% (HPLC)
Advantages over Batch Processing :
Purification Protocols
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield 85–90% recovery
- Chromatography : Silica gel with ethyl acetate/hexane (1:4) for analytical samples
Comparative Analysis of Synthetic Methods
| Parameter | Hydrazide Cyclization | Chloramine T Method |
|---|---|---|
| Reaction Time | 8–12 h | 4–6 h |
| Yield | 75–79% | 68–72% |
| Scalability | Excellent | Moderate |
| Byproduct Formation | <5% | 10–15% |
The hydrazide method remains preferred for industrial applications due to superior scalability and yield, while the chloramine T route offers faster synthesis for research-scale batches.
Spectroscopic Characterization Data
Successful synthesis requires verification through:
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 4 hr | Sulfoxide derivative | 78% | |
| mCPBA | CH₂Cl₂, 0°C → RT, 12 hr | Sulfone derivative | 92% | |
| KMnO₄ (aq.) | H₂SO₄, 80°C, 2 hr | Over-oxidation to carboxylic acid | 35% |
Mechanistic Notes :
-
H₂O₂ in acetic acid selectively oxidizes -SMe to sulfoxide without ring degradation.
-
mCPBA achieves complete oxidation to sulfone with minimal side reactions.
-
Strong oxidants like KMnO₄ risk oxadiazole ring cleavage, reducing yields.
Nucleophilic Substitution
The 1,3,4-oxadiazole ring participates in nucleophilic substitutions at position 2, facilitated by electron-withdrawing substituents.
Key Observations :
-
Hydrazine substitution retains the oxadiazole ring but reduces aromaticity .
-
Alkoxy substitutions require prolonged reaction times due to steric hindrance from dimethoxyphenyl groups.
Electrophilic Aromatic Substitution
The 3,5-dimethoxyphenyl group directs electrophilic attacks to the para position relative to methoxy groups.
Regioselectivity : Methoxy groups activate the ring, favoring para substitution despite steric challenges .
Ring-Opening and Rearrangement
Under acidic or basic conditions, the 1,3,4-oxadiazole ring undergoes cleavage or rearrangement.
Notable Pathways :
-
Acidic hydrolysis produces a benzamide-thioether via C–O bond cleavage.
-
Alkaline conditions degrade the oxadiazole ring to carboxylic acids.
Cross-Coupling Reactions
The methylsulfanyl group enables participation in palladium-catalyzed coupling reactions.
Optimization Insights :
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activities. For instance, studies have demonstrated that similar oxadiazole derivatives possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied. N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells. For example, certain oxadiazoles have been shown to inhibit the activity of topoisomerases or induce oxidative stress in cancer cells .
Neuroprotective Effects
Recent studies suggest that oxadiazole derivatives can also provide neuroprotective benefits. Compounds similar to this compound have been evaluated for their ability to ameliorate cognitive deficits in animal models of neurodegenerative diseases like Alzheimer's disease. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Drug Development
The unique chemical structure of this compound makes it a promising candidate for drug development. Its potential as an allosteric modulator of various receptors suggests applications in treating central nervous system disorders such as anxiety and schizophrenia .
Material Science
Beyond biological applications, this compound can serve as a building block in the synthesis of advanced materials. Its properties may be exploited in the development of polymers and coatings with specific functionalities due to its unique electronic characteristics arising from the oxadiazole ring .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and dimethoxyphenyl group play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity or disrupt cellular signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
- 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol
- 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is unique due to the presence of both the dimethoxyphenyl and methylsulfanylbenzamide groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential as a therapeutic agent compared to other similar oxadiazole derivatives.
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound belonging to the oxadiazole class, noted for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring and a 3-(methylsulfanyl)benzamide moiety. Its molecular formula is , with a molecular weight of approximately 357.4 g/mol. The presence of the 3,5-dimethoxyphenyl group contributes to its unique properties and potential biological activities .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is hypothesized that the compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways, potentially exhibiting anticancer properties.
- Receptor Modulation : The compound could interact with receptors that regulate cellular responses to external stimuli.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various pathogens .
Anticancer Activity
Research has indicated that compounds containing oxadiazole structures often demonstrate significant anticancer activity. For instance, in vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall below those of standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A-431 (epidermoid carcinoma) | < 10 | |
| Similar oxadiazole derivatives | Jurkat (T-cell leukemia) | < 15 |
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could be effective as an antimicrobial agent.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (Gram-positive) | 8 | |
| Escherichia coli (Gram-negative) | 16 |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar oxadiazole derivatives for their bioactivity:
- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their antimicrobial activities using the MTT assay. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against specific bacterial strains .
- Structure-Activity Relationship (SAR) : Research highlighted the importance of substituents on the phenyl ring for enhancing cytotoxicity. For example, modifications at the para position significantly improved anticancer activity compared to unsubstituted analogues .
Q & A
Q. What are the key steps in synthesizing N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves cyclization of a hydrazide intermediate to form the 1,3,4-oxadiazole ring, followed by coupling with 3-(methylsulfanyl)benzamide. Key optimizations include:
- Cyclization : Use of POCl₃ as a catalyst in anhydrous dichloromethane (DCM) at 0–5°C for 12 hours .
- Coupling : Reaction with EDCI/HOBt in dimethylformamide (DMF) at 60–80°C for 24 hours under nitrogen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol yield >85% purity .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy δ 3.8–4.0 ppm, methylsulfanyl δ 2.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated 412.1124, observed 412.1126) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (retention time 8.2 min, ≥95% purity) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in kinase assays vs. cytotoxicity (MTT assays) in cancer cell lines (e.g., MCF-7, HeLa) .
- SAR Studies : Synthesize analogs (e.g., replacing 3,5-dimethoxyphenyl with 4-chlorophenyl) to isolate substituent effects .
- Molecular Docking : Use AutoDock Vina to compare binding poses in protein targets (e.g., EGFR kinase, PDB ID 1M17) under varying protonation states .
Q. What methodological approaches are recommended for investigating the compound's mechanism of action in cancer models?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., 10 μM exposure for 48 hours) to identify dysregulated pathways (e.g., apoptosis, MAPK) .
- Target Validation : CRISPR-Cas9 knockout of candidate targets (e.g., AKT1) followed by rescue experiments with wild-type/mutant constructs .
- In Vivo Models : Subcutaneous xenografts in nude mice (50 mg/kg oral dosing, twice weekly) with LC-MS/MS monitoring of plasma/tumor concentrations .
Q. How should researchers optimize the compound's solubility and bioavailability for preclinical development?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts via HCl gas diffusion in diethyl ether, improving aqueous solubility by 15-fold .
- Prodrug Design : Esterify phenolic groups with acetyl-protected promoieties, enhancing LogP from 2.1 to 1.3 .
- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) with iterative modifications (e.g., replacing methylsulfanyl with sulfoxide) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values against microbial targets?
- Methodological Answer :
- Standardize Assays : Use CLSI broth microdilution guidelines (e.g., Mueller-Hinton II media, 18–20 h incubation at 37°C) for MIC comparisons .
- Check Efflux Pump Activity : Include efflux inhibitors (e.g., PAβN at 20 μg/mL) to distinguish intrinsic vs. resistance-mediated activity .
- Synergy Studies : Combine with known antibiotics (e.g., ciprofloxacin) via checkerboard assays to identify potentiating effects .
Structure-Activity Relationship (SAR) Guidance
Q. Which substituents on the oxadiazole ring most significantly impact anticancer activity?
- Methodological Answer :
- Electron-Withdrawing Groups : Nitro (-NO₂) at the benzamide 3-position increases DNA intercalation (ΔTm = +4°C) .
- Methoxy vs. Methylsulfanyl : 3,5-Dimethoxyphenyl enhances logP (2.5 vs. 3.1) but reduces solubility; methylsulfanyl improves thioredoxin reductase inhibition (Ki = 0.8 μM) .
Experimental Design for Mechanistic Studies
Q. What in vitro/in vivo models are optimal for evaluating neuroprotective claims?
- Methodological Answer :
- In Vitro : Primary cortical neurons exposed to glutamate (50 μM) with LDH release and caspase-3 activation as endpoints .
- In Vivo : Middle cerebral artery occlusion (MCAO) rats (30 mg/kg i.p., 1 h post-occlusion) with infarct volume measurement via TTC staining .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
